molecular formula C6H17N3O4S2 B14168745 3-Amino-3-methyl-2-butylisothiouronium sulfate CAS No. 63679-65-2

3-Amino-3-methyl-2-butylisothiouronium sulfate

Cat. No.: B14168745
CAS No.: 63679-65-2
M. Wt: 259.4 g/mol
InChI Key: QLHGSMYEYCBPKN-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-2-butylisothiouronium sulfate is a chemical compound with a unique structure that includes an amino group, a methyl group, and an isothiouronium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-2-butylisothiouronium sulfate typically involves the reaction of 3-amino-3-methyl-2-butanol with thiourea in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the successful formation of the isothiouronium group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-2-butylisothiouronium sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiouronium group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-methyl-2-butylisothiouronium sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-3-methyl-2-butylisothiouronium sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiouronium group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-methylbutanoic acid: This compound has a similar amino and methyl group but lacks the isothiouronium group.

    3-Butyn-2-amine, 2-methyl-: This compound has a similar structure but includes a triple bond and lacks the isothiouronium group.

Uniqueness

3-Amino-3-methyl-2-butylisothiouronium sulfate is unique due to the presence of the isothiouronium group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds without the isothiouronium group cannot achieve.

Properties

CAS No.

63679-65-2

Molecular Formula

C6H17N3O4S2

Molecular Weight

259.4 g/mol

IUPAC Name

butyl N-amino-N-methylcarbamimidothioate;sulfuric acid

InChI

InChI=1S/C6H15N3S.H2O4S/c1-3-4-5-10-6(7)9(2)8;1-5(2,3)4/h7H,3-5,8H2,1-2H3;(H2,1,2,3,4)

InChI Key

QLHGSMYEYCBPKN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=N)N(C)N.OS(=O)(=O)O

Origin of Product

United States

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